9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Overview
Description
9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the 9-position of the purine ring and a methylamino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene through chlorination.
Nucleophilic Substitution: The 2-chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with adenine to form 9-(2-chloro-6-fluorobenzyl)adenine.
Methylation: The final step involves the methylation of the amino group at the 6-position of the purine ring using methyl iodide or a similar methylating agent under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chloro-6-fluorobenzyl group.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding purine and benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted purines and benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to alterations in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine is unique due to the presence of both the 2-chloro-6-fluorobenzyl group and the methylamino group on the purine ring This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
Properties
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methyl]-N-methylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5/c1-16-12-11-13(18-6-17-12)20(7-19-11)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEPQHITLRNBPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC3=C(C=CC=C3Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220366 | |
Record name | 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70091-21-3 | |
Record name | 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070091213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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